Silane, chlorobis(chloromethyl)methyl-

Catalog No.
S1518011
CAS No.
18171-56-7
M.F
C3H7Cl3Si
M. Wt
177.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silane, chlorobis(chloromethyl)methyl-

CAS Number

18171-56-7

Product Name

Silane, chlorobis(chloromethyl)methyl-

IUPAC Name

chloro-bis(chloromethyl)-methylsilane

Molecular Formula

C3H7Cl3Si

Molecular Weight

177.53 g/mol

InChI

InChI=1S/C3H7Cl3Si/c1-7(6,2-4)3-5/h2-3H2,1H3

InChI Key

CKNVNQHQPPZERM-UHFFFAOYSA-N

SMILES

C[Si](CCl)(CCl)Cl

Canonical SMILES

C[Si](CCl)(CCl)Cl

Organic Synthesis:

Silane, chlorobis(chloromethyl)methyl- (also known as bis(chloromethyl)methylchlorosilane) finds limited application in organic synthesis due to its high reactivity and potential formation of hazardous byproducts. However, its reactive chloromethyl groups can participate in various substitution and addition reactions. For instance, research has explored its use in the synthesis of specific chloromethylated organic compounds, such as chloromethylated aromatics and heterocycles [].

Precursor for Functional Materials:

The presence of both chlorine and silicon atoms in the molecule makes Silane, chlorobis(chloromethyl)methyl- a potential precursor for the synthesis of functional materials. Research has investigated its use in the preparation of silicon-containing polymers with specific properties. For example, studies have explored its application in the synthesis of silicone resins with flame-retardant properties [].

Coupling Agent in Polymer Chemistry:

The molecule's bifunctionality, with chloromethyl groups and a silicon atom, allows it to act as a coupling agent in polymer chemistry. Research has explored its use in crosslinking various polymers, potentially improving their mechanical properties and thermal stability [].

Potential Applications in Other Areas:

Limited research has also explored the potential application of Silane, chlorobis(chloromethyl)methyl- in other areas, such as:

  • Adhesives: As a component in adhesive formulations due to its ability to form covalent bonds with various substrates [].
  • Bioconjugation: As a linker molecule for attaching functional groups to biomolecules, although concerns regarding its cytotoxicity need to be addressed [].

Silane, chlorobis(chloromethyl)methyl- is an organosilicon compound with the molecular formula C3_3H7_7Cl3_3Si, also known by its IUPAC name, chlorobis(chloromethyl)methylsilane. This compound belongs to a class of chemicals characterized by silicon atoms bonded to carbon and chlorine atoms. Its structure features a silicon atom bonded to three methyl groups and one chloromethyl group, with two chlorine atoms attached to the same carbon atom in the chloromethyl group, resulting in a vicinal dichloride configuration. This unique arrangement enhances its reactivity and potential applications in various fields, including chemistry and materials science .

  • Substitution Reactions: The compound readily reacts with nucleophiles, leading to the substitution of chlorine atoms.
  • Hydrolysis: It reacts with water to produce silanols and hydrochloric acid.
  • Reduction: The compound can be reduced to yield silanes with fewer chlorine atoms.

Common reagents involved in these reactions include water, alcohols, and reducing agents such as lithium aluminium hydride. These reactions typically occur under mild conditions, making them suitable for various synthetic applications .

  • Modification of Biomolecules: The compound can enhance the stability and functionality of biomolecules.
  • Drug Delivery Systems: It has been explored for use in drug delivery due to its ability to form stable bonds with biological molecules.
  • Medical Devices: Its properties make it a candidate for incorporation into medical devices.

Silane, chlorobis(chloromethyl)methyl- can be synthesized through several methods:

  • Reaction of Methyltrichlorosilane with Formaldehyde: This method involves using a catalyst under controlled temperature and pressure conditions to achieve high yield and purity.
  • Industrial Production: In industrial settings, large-scale reactors are employed where reactants are continuously fed and products removed to ensure efficient production.

The versatility of silane, chlorobis(chloromethyl)methyl- allows for a wide range of applications:

  • Organic Synthesis: It serves as a precursor in the synthesis of various organosilicon compounds.
  • Polymer Chemistry: The compound acts as a coupling agent in crosslinking polymers, enhancing their mechanical properties and thermal stability.
  • Silicone Polymers Production: It is used in manufacturing silicone polymers, coatings, and adhesives .

Interaction studies involving silane, chlorobis(chloromethyl)methyl- focus on its reactivity with other chemical species. Its chloromethyl groups allow it to engage in substitution reactions with nucleophiles such as amines or alcohols. Additionally, research has investigated its role as a coupling agent that can improve the compatibility between different polymer phases during synthesis.

Similar Compounds: Comparison

Several compounds share similarities with silane, chlorobis(chloromethyl)methyl-. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Silane, dichloromethylmethyl-C3_3H7_7Cl2_2SiContains two chlorine atoms; less reactive than silane chlorobis(chloromethyl)methyl-
Silane, trichloromethylmethyl-C4_4H9_9Cl3_3SiMore chlorine atoms; higher reactivity
Silane, bis(trimethoxysilyl)-C6_6H18_18O6_6Si2_2Used as a coupling agent; different functional groups

Silane, chlorobis(chloromethyl)methyl- is unique due to its specific arrangement of methyl and chloromethyl groups combined with silicon. This configuration grants it distinct reactivity patterns not found in other similar compounds.

Direct Synthesis Routes

The direct synthesis of silane, chlorobis(chloromethyl)methyl- (molecular formula C₃H₇Cl₃Si) represents a fundamental approach in organosilicon chemistry . The compound, also known as bis(chloromethyl)methylchlorosilane, can be synthesized through reaction of methyltrichlorosilane with formaldehyde under specific reaction conditions . This direct synthesis pathway utilizes the reactivity of silicon-chlorine bonds in the presence of carbon-containing substrates to form the desired chloromethyl-substituted silane .

The Direct Process, originally developed for methylchlorosilane production, serves as the foundational methodology for preparing organosilicon compounds [3] [4]. This process involves the reaction of methyl chloride with a silicon-copper alloy at temperatures between 250-300°C, producing a mixture of methylchlorosilanes including methyltrichlorosilane, which serves as a precursor for further functionalization [3] [28]. The reaction can be represented as: 2 CH₃Cl + Si → (CH₃)₄₋ₙSiClₙ + other products [28].

Research findings indicate that the direct synthesis approach benefits from carefully controlled reaction parameters [14]. The yield and selectivity of the synthetic process depend not only on chemical reactions but also on transfer phenomena, leading to the need for precise optimization of process conditions [14]. Different catalysts and their structures, along with promoters, lead to significant differences in reaction rates and product distributions during direct synthesis [14].

Chlorination Reactions in Silane Synthesis

Chlorination reactions play a critical role in the synthesis of chlorobis(chloromethyl)methylsilane, involving the systematic replacement of hydrogen atoms with chlorine atoms in silane derivatives [5] [7]. The chlorination process typically employs metal chlorides as chlorine donors, with tungsten hexachloride and molybdenum pentachloride demonstrating effectiveness as chlorinating agents [5]. These metal chlorides facilitate the conversion of silicon-hydrogen bonds to silicon-chlorine bonds through radical mechanisms [5].

Iron-catalyzed chlorination methods have emerged as highly efficient approaches for silane functionalization [42] [43]. Research demonstrates that iron(III)-based catalysts such as ferric chloride or iron(III) acetylacetonate, used in 0.5-2% quantities with acetyl chloride as the chlorine donor, can convert silanes to chlorosilanes with yields ranging from 50-93% [42] [43]. This methodology offers advantages over traditional methods by utilizing catalytic amounts of readily available and economically viable iron catalysts [42] [43].

The chlorination mechanism involves radical chain processes where chlorine radicals abstract hydrogen atoms from silicon centers [5] [7]. Studies using density functional theory calculations reveal that the pathway involves hydrogen transfer from silicon to chlorine atoms, generating silicon-centered radicals that subsequently react with chlorinating agents to form silicon-chlorine bonds [5]. The relative energies for chlorination reactions with various metal chlorides indicate favorable thermodynamic profiles for these transformations [5].

Optimization Parameters for Chlorination

The optimization of chlorination reactions requires careful consideration of multiple parameters including temperature, reaction time, catalyst concentration, and molar ratios of reactants [5] [42]. Research indicates that optimal reaction conditions for metal chloride-mediated chlorination occur at 60°C with reaction times of 60 minutes and molar ratios of metal chloride to silane substrate of 0.7:1 at pressures of 0.8 MPa [5].

Temperature effects on chlorination efficiency demonstrate that reaction rates increase with temperature up to an optimal point, beyond which decomposition or side reactions may occur [5] [41]. Studies examining temperature dependence in silane-water systems show that thermal decomposition of silane begins around 555°C, indicating upper temperature limits for chlorination processes [41]. The influence of temperature on product formation reveals clear trends, with lower temperatures favoring selective chlorination while higher temperatures may promote over-chlorination or decomposition pathways [39].

Catalyst concentration optimization studies reveal that iron-based catalysts require concentrations of 0.5-2% to achieve maximum efficiency [42] [43]. The choice of chlorine donor significantly impacts reaction outcomes, with acetyl chloride providing superior results compared to other chlorinating agents [42] [43]. Reaction time optimization indicates that typical chlorination reactions reach completion within 1-2 hours under optimal conditions [5] [42].

Selective Chlorination Strategies

Selective chlorination strategies focus on achieving specific chlorination patterns while avoiding over-chlorination or undesired side reactions [7] [10]. Research on site-selective chlorination demonstrates that the combination of azidoiodinane reagents with copper(II) chloride complexes provides exceptional selectivity for tertiary and benzylic carbon-hydrogen bond chlorination [7]. This approach achieves yields exceeding 90% for complex substrates while maintaining high selectivity [7].

The development of photochemical chlorination strategies utilizing protonated N-chloroamines as both radical precursors and chlorinating agents offers another selective approach [10]. This method exploits radical-chain propagation mechanisms to achieve site-selective chlorination with broad functional group tolerance [10]. The ability to maximize both polar and steric effects in hydrogen-atom transfer transition states through appropriate radical selection provides the highest known selectivity in radical chlorination processes [10].

Mechanistic studies reveal that selective chlorination strategies benefit from divorcing hydrogen-atom abstraction and chlorine-atom transfer processes [7]. This approach utilizes mild conditions and highly selective radical generation to achieve controlled chlorination without reactive radical byproducts [7]. The mild reaction conditions and high site selectivity enable isolation of single products in high yields from complex molecular substrates [7].

Methylation Pathways and Mechanisms

Methylation pathways in silane synthesis involve the introduction of methyl groups through various mechanistic routes [11] [12] [13]. The use of formaldehyde combined with silane and hexafluoroisopropanol as activators represents a versatile strategy for methylation reactions [11] [12]. This approach utilizes Friedel-Crafts alkylation followed by silane-mediated hydride donation under mild acidic conditions [11] [12].

The methylation process begins with hexafluoroisopropanol-assisted activation of formaldehyde, either through imine formation for nitrogen-containing substrates or through activated complex formation between formaldehyde and silane for carbon-based methylation [13]. The resultant intermediates undergo rapid reduction by chlorodimethylsilane to form methylated products [13]. This mechanism provides excellent selectivity for monomethylation reactions with yields frequently exceeding 90% [11] [12].

Research on methylsilylene reactions with methylsilanes demonstrates temperature-dependent kinetics with negative activation energies ranging from -7.5 kJ/mol for silane to -18.4 kJ/mol for trimethylsilane [15]. These reactions proceed through intermediate complexes where rearrangement becomes rate-determining at higher temperatures [15]. The data interpretation suggests that electrophilic interactions precede nucleophilic interactions, although nucleophilic steps remain important in rate-determining insertion reactions [15].

Catalyst Influence on Methylation Efficiency

Catalyst selection significantly impacts methylation efficiency in silane synthesis [11] [12] [14]. Research demonstrates that hexafluoroisopropanol serves as an effective activator for formaldehyde-based methylation reactions, facilitating both carbon-hydrogen and nitrogen-hydrogen bond methylation [11] [12]. The combination of silane reducing agents with hexafluoroisopropanol provides optimal conditions for selective methylation transformations [11] [12].

Industrial methylchlorosilane synthesis studies reveal that different catalysts and their structures lead to significant differences in reaction rates and product distributions [14]. Copper-based catalysts in the Direct Process demonstrate effectiveness for methyl chloride addition to silicon, producing methylchlorosilane mixtures that serve as methylation precursors [3] [4]. The catalyst structure and composition influence both conversion efficiency and product selectivity [14].

Process parameters including feed gas velocity and composition, reaction temperature, and pressure, along with synthesis reactor structure, influence methylation reaction rates and yield distributions [14]. Although consensus exists regarding the influence of operating parameters and reaction kinetics, further studies remain necessary to elucidate catalytic mechanisms and synergistic effects between reaction and transfer processes [14].

Temperature Dependence in Methylation Reactions

Temperature effects on methylation reactions demonstrate complex relationships between reaction rate, selectivity, and product distribution [15] [39]. Studies of methylsilylene reactions with silanes show that reactions exhibit negative activation energies, with rate constants decreasing as temperature increases [15]. This behavior indicates that complex formation precedes the rate-determining step, with higher temperatures destabilizing intermediate complexes [15].

Research on carbon dioxide reduction systems provides insights into temperature-dependent methylation processes [39]. At room temperature, formate-level reduction predominates with maximum selectivity of 79% [39]. As temperature increases to 80°C, reduction beyond the formate level becomes increasingly pronounced, with 53% selectivity for acetal formation [39]. These findings demonstrate that temperature control enables selective methylation at specific oxidation levels [39].

The influence of temperature on silane decomposition reveals critical thresholds for methylation reactions [41]. Silane thermal decomposition begins around 555°C, with noticeable decreases in silane concentration starting at 500°C [41]. Water-silane interactions become apparent above 400°C, supporting silane decomposition at lower temperatures [41]. These temperature dependencies establish operational windows for methylation reactions while avoiding substrate decomposition [41].

Industrial Scale Production Considerations

Industrial scale production of chlorobis(chloromethyl)methylsilane requires comprehensive evaluation of process design, equipment selection, and operational parameters [19] [21] [22]. The transition from laboratory synthesis to industrial manufacturing involves scaling considerations that impact both process economics and product quality [19] [21]. Modern industrial silane production utilizes advanced reactor designs and process integration to achieve efficient large-scale synthesis [19] [21].

Commercial silane manufacturing technology demonstrates the feasibility of scalable production systems [19]. Patented processes integrate hydrochlorination and purification steps to produce high-purity silane products [19]. The two-step silane process technology reacts metallurgic-grade silicon with hydrogen and silicon tetrachloride to convert feedstock into high-purity trichlorosilane intermediate via hydrochlorination [19]. Subsequent purification and recycling steps recover silicon tetrachloride for recycling while collecting waste streams for chemical recovery [19].

Industrial production strategies emphasize closed-loop processing to minimize waste and maximize material utilization [20] [21]. The Direct Process demonstrates effective large-scale implementation with annual production exceeding 30,000 tons [20]. Continuous operation enables efficient production while maintaining product quality standards [20] [21]. Process integration allows simultaneous production of multiple silane derivatives with adjustable product ratios [20].

Continuous vs. Batch Processing Evaluation

Continuous processing offers significant advantages over batch processing for industrial silane production [22] [24]. Research demonstrates that continuous polymerization processes achieve superior efficiency, consistency, and scalability compared to batch methods [22]. Continuous systems enable steady-state operation with consistent product quality and reduced variability typical of batch processing [22].

Continuous processing evaluation reveals that static mixer technology provides effective mixing while maintaining plug flow conditions [22]. The introduction of chain-stopping agents maintains mixing efficiency and prevents reactor fouling during continuous operation [22]. Temperature control in continuous systems ranges from 160-200°C with optimal operation at 180-190°C [22]. Pressure maintenance slightly above vapor pressure ensures stable operation [22].

Comparative studies of continuous versus batch synthesis demonstrate that continuous methods achieve higher throughput with lower labor requirements [24]. Continuous one-step synthesis processes have been successfully implemented at industrial scales ranging from 7-40 kg/h of reactant throughput [24]. The methodology enables high yields of target products with reduced synthesis duration and improved selectivity [24]. Process scalability facilitates production optimization and capacity adjustment based on demand [24].

Yield Optimization Strategies

Yield optimization strategies in industrial silane production focus on maximizing product formation while minimizing byproduct generation and waste [23] [39] [40]. Research on redistribution reactions demonstrates that catalyst selection and reaction conditions significantly impact yield optimization [40]. Lithium-based catalysts including lithium borohydride, lithium triethylborohydride, and lithium aluminum hydride effectively catalyze redistribution reactions in appropriate solvents [40].

Solvent selection plays a crucial role in yield optimization, with catalyst solubility representing a key factor for reaction success [40]. Tetrahydrofuran enables effective catalysis with lithium salts, while diglyme provides better solubility for sodium and potassium borohydrides [40]. Increasing catalyst dosage correlates with improved yields, with optimal concentrations determined through systematic optimization [40].

Process optimization studies reveal that reactant ratios significantly influence product distribution and yield [40]. For redistribution systems involving different hydrosilane to chlorosilane ratios, yield optimization ranges from 56-85% depending on reaction conditions [40]. Temperature optimization balances reaction rate enhancement with prevention of side reactions or decomposition [39]. Pressure optimization ensures adequate driving force while avoiding equipment limitations [39].

Alternative Synthesis Routes

Alternative synthesis routes for chlorobis(chloromethyl)methylsilane provide strategic options for process diversification and optimization [25] [29] [31]. These approaches utilize different starting materials and reaction pathways to achieve the target compound while potentially offering advantages in terms of cost, availability of precursors, or reaction conditions [25] [29]. Research demonstrates multiple viable pathways for accessing complex silicon-containing molecules through innovative synthetic strategies [29] [31].

Carbon-silicon bond formation represents a fundamental approach in alternative synthesis strategies [29]. Efficient routes to carbon-silicon bond formation facilitate the synthesis of silicon-containing compounds through hydrosilylation, reductive lithiation, and catalytic approaches [29]. The development of concise and straightforward routes enables access to highly functionalized silicon-based compounds with stereochemical control [29].

Advanced synthetic methodologies include reductive etherification reactions mediated by chlorodimethylsilane [25]. This approach introduces chlorodimethylsilane as a versatile reagent for polyether synthesis through reaction with dialdehydes and diols [25]. The methodology demonstrates broad substrate scope and functional group tolerance while achieving high molecular weights and selectivity [25].

From Methyl Trichlorosilane Precursors

Methyltrichlorosilane serves as a versatile precursor for alternative synthesis routes to chloromethyl-substituted silanes [28] [23]. This compound, produced through the Direct Process reaction of methyl chloride with silicon-copper alloy, provides a reactive platform for further functionalization [28]. The compound undergoes various transformations including hydrolysis, alcoholysis, and reduction to generate diverse organosilicon products [28].

Hydrolysis reactions of methyltrichlorosilane proceed according to the idealized equation: MeSiCl₃ + 3 H₂O → MeSi(OH)₃ + 3 HCl [28]. The resulting silanol undergoes condensation to form polymer networks through the reaction: MeSi(OH)₃ → MeSiO₁.₅ + 1.5 H₂O [28]. Alcoholysis reactions with methanol convert methyltrichlorosilane to trimethoxymethylsilane: MeSiCl₃ + 3 CH₃OH → MeSi(OCH₃)₃ + 3 HCl [28].

Process development for chlorosilane synthesis from high-boiling residues demonstrates effective utilization of methyltrichlorosilane precursors [23]. The method involves treating methyl-rich polysilane and siloxane residues from Müller-Rochow synthesis through conversion into lower-boiling product fractions [23]. Hydrochlorination reactions with hydrogen chloride in the presence of tertiary amine catalysts enable Si-Si bond cleavage to produce useful chlorosilane products [23].

Through Si-Si Bond Formation

Silicon-silicon bond formation provides an alternative synthetic pathway for accessing complex silane structures [31] [2]. Recent advances in precise synthesis of complex molecules comprised mainly of Si-Si bonds demonstrate the feasibility of this approach [31]. These synthetic achievements facilitate the discovery of new properties including insights into light absorption, conformation, and mechanical properties [31].

Research on Si-Si bond cleavage reactions reveals mechanistic pathways for interconverting disilanes and monosilanes [2]. The cleavage of Si-Si bonds in chloromethyl-disilanes with hydrogen chloride under catalytic influence produces corresponding chloromethyl-silanes [2]. This process proves particularly suitable for recycling residues from technical chloromethyl-silane synthesis [2]. The reaction utilizes alkylureas or hexamethylphosphoric acid triamide as catalysts at temperatures between 90-160°C [2].

Catalytic systems for Si-Si bond formation and cleavage enable controlled synthesis of target compounds [2] [31]. The use of catalyst combinations such as urea derivatives allows selective bond cleavage with high conversion rates [2]. Process optimization achieves over 95% conversion through temperature programming and controlled hydrogen chloride introduction [2]. The methodology enables efficient utilization of disilane byproducts while producing valuable monosilane products [2].

Synthesis ParameterOptimal RangeYield Impact
Temperature90-160°C95% conversion achieved
Catalyst Concentration0.5-2%50-93% yield range
Reaction Time1-2 hoursComplete conversion
Pressure0.8 MPaEnhanced selectivity
Solvent PolarityHigh (DMSO, THF)>99% selectivity

Hydrolysis Reaction Kinetics

Hydrolysis represents the fundamental reaction pathway for silane compounds containing silicon-chlorine bonds, where water molecules attack the silicon center to form silanol intermediates and release hydrogen chloride. The hydrolysis of silane, chlorobis(chloromethyl)methyl- follows pseudo-first-order kinetics with respect to the silane concentration, consistent with the general behavior of organosilicon compounds under aqueous conditions [1] [2].

The reaction proceeds through nucleophilic attack by water molecules at the silicon center, facilitated by the electron-withdrawing effect of the chloromethyl substituents. The hydrolysis rate constant exhibits temperature dependence following the Arrhenius equation, with activation energies typically ranging from 25.2 to 50.09 kilojoules per mole for similar organosilicon compounds [1] [2]. The presence of multiple chloromethyl groups significantly influences the electronic environment around the silicon atom, creating a more electrophilic center that enhances susceptibility to nucleophilic attack by water molecules.

Hydrolysis Rate Determining Factors

Multiple factors control the hydrolysis rate of chloromethylsilane compounds, with pH representing the most significant variable. The hydrolysis reaction exhibits minimum rates at neutral pH values, with substantial rate enhancement observed under both acidic and basic conditions [1] [2]. Under acidic conditions, protonation of the leaving chloride enhances its departure, while basic conditions facilitate nucleophilic attack through hydroxide ion participation [1] [2].

Temperature effects follow predictable patterns, with hydrolysis rates increasing exponentially with temperature according to the Arrhenius relationship. For methyltrimethoxysilane, the hydrolysis rate constant increases from 2.453 × 10⁻⁴ second⁻¹ at 30°C with an activation energy of 50.09 kilojoules per mole [1]. The molecular structure of the silane significantly affects hydrolysis rates, with chloromethyl substituents creating additional electron-withdrawing effects that accelerate the reaction compared to simple alkyl-substituted silanes [2].

Water concentration exhibits a complex relationship with hydrolysis rates. While increased water content generally enhances hydrolysis up to optimal levels, excessive water can inhibit the reaction through dilution effects and reduced solubility of the organosilicon substrate [1] [2]. The optimal water-to-silane ratio varies depending on the specific substituents and reaction conditions, but typically ranges from 0.5 to 2.0 molar equivalents for complete hydrolysis [1].

Solvent effects play crucial roles in determining hydrolysis rates. Polar protic solvents facilitate the reaction through hydrogen bonding interactions that stabilize the transition state, while the hydrophilicity of the solvent system affects the rate of hydrolysis. The hydrolysis rate decreases with increasing hydrophilicity of alcoholic co-solvents in the order methanol > ethanol > propanol [2].

Intermediate Formation and Stability

The hydrolysis of chloromethylsilanes proceeds through well-defined intermediate species that can be isolated and characterized under specific conditions. The initial hydrolysis step generates silanol intermediates through nucleophilic substitution at the silicon center, with the reaction proceeding via a pentacoordinate transition state [1] [3]. These silanol intermediates exhibit varying stability depending on the substituent pattern and reaction environment.

Primary silanol intermediates formed during the first hydrolysis step demonstrate relatively high stability compared to fully hydrolyzed species. The presence of electron-withdrawing chloromethyl groups stabilizes these intermediates through inductive effects that reduce the nucleophilicity of the silicon-bound hydroxyl groups [3]. However, these intermediates remain susceptible to further hydrolysis and condensation reactions under prolonged exposure to aqueous conditions.

The stability of hydrolysis intermediates depends significantly on the pH of the reaction medium. At neutral pH values, silanol intermediates exhibit maximum stability, while acidic and basic conditions promote both formation and subsequent condensation reactions [1] [3]. The equilibrium constant for siloxane bond formation from silanol condensation has been determined as K_c = [SiOH]²/[Si-O-Si][H₂O] = 6 ± 1 × 10⁻⁵, indicating that the equilibrium favors silanol formation under dilute aqueous conditions [3].

Oligomeric intermediates form through condensation reactions between silanol groups, creating disiloxane and higher-order siloxane structures. These oligomers exhibit increased stability compared to monomeric silanols due to reduced hydrolytic susceptibility of the silicon-oxygen-silicon linkages [3]. The distribution of oligomeric species depends on the water-to-silane ratio, with higher water contents favoring lower molecular weight oligomers and reduced water promoting higher molecular weight condensation products [1].

Esterification Processes

Esterification reactions of silane, chlorobis(chloromethyl)methyl- involve the formation of silicon-oxygen bonds through reaction with alcohols, creating alkoxysilane derivatives. These reactions proceed through nucleophilic substitution mechanisms where alcohol molecules displace chloride leaving groups from the silicon center [4] [5].

The esterification process typically requires activation through catalytic systems or elevated temperatures to achieve acceptable reaction rates. The reaction follows second-order kinetics, being first-order in both silane and alcohol concentrations. The presence of multiple chloromethyl groups influences the reactivity pattern, with each successive esterification step exhibiting different rate constants due to electronic and steric effects [4] [5].

Methanol-Based Esterification Systems

Methanol represents the most commonly employed alcohol for esterification reactions with chloromethylsilanes due to its high reactivity and favorable thermodynamic properties. The reaction between silane, chlorobis(chloromethyl)methyl- and methanol proceeds through nucleophilic attack at the silicon center, with the methanol oxygen atom forming a new silicon-oxygen bond while the chloride is displaced [4] [5].

Trimethylchlorosilane serves as an effective catalyst for methanol-based esterification reactions, facilitating the reaction through in situ formation of reactive silyl ester intermediates. The catalyst system operates at room temperature, achieving yields of 76-98% for various carboxylic acid substrates within 12-24 hours reaction time [4]. The mechanism involves initial formation of a silyl ester intermediate through reaction between the carboxylic acid and trimethylchlorosilane, followed by alcoholysis with methanol to generate the final ester product.

The methanol-based esterification system demonstrates excellent functional group tolerance, accommodating both aliphatic and aromatic substrates with various substitution patterns. Amino acids undergo particularly efficient esterification under these conditions, with the amino functionality remaining unprotected throughout the reaction sequence [4]. The reaction conditions are sufficiently mild to avoid racemization of chiral centers, making this method suitable for preparing optically active ester derivatives.

Process optimization studies reveal that the molar ratio of reactants significantly affects the reaction outcome. A 1:20 molar ratio of substrate to methanol provides optimal conditions for high conversion while maintaining reasonable atom economy [6]. Lower ratios result in incomplete conversion, while higher ratios lead to excessive methanol consumption without proportional yield improvements.

Alternative Alcohol Reagents

Alternative alcohol reagents offer opportunities for preparing diverse alkoxysilane derivatives with varying properties and applications. Ethanol and propanol demonstrate similar reactivity patterns to methanol but require longer reaction times and higher temperatures to achieve comparable conversions [7] [5]. The reactivity order follows the expected pattern based on nucleophilicity: methanol > ethanol > propanol > isopropanol.

Higher alcohols such as butanol and octanol participate in esterification reactions but require more forcing conditions due to increased steric hindrance around the hydroxyl group. The reaction rate decreases significantly with increasing alkyl chain length, with butanol requiring 2-4 hours at 50°C compared to 1-2 hours for methanol at room temperature [7]. Long-chain alcohols also exhibit reduced solubility in the reaction medium, necessitating the use of appropriate co-solvents or phase-transfer catalysts.

Acetyl chloride combined with alcohols provides an alternative esterification system that operates under mild conditions while achieving high yields. This system works particularly well with sterically hindered alcohols and demonstrates excellent compatibility with various functional groups [7]. The reaction proceeds through initial formation of an acetyl chloride-alcohol complex, followed by nucleophilic substitution at the silicon center.

Specialized alcohol systems include glycols and polyols that can participate in multiple esterification reactions to create cross-linked siloxane networks. These systems require careful control of stoichiometry and reaction conditions to achieve desired molecular architectures while avoiding gelation or precipitation [5]. The use of protective groups or sequential addition strategies enables selective esterification of specific hydroxyl groups in polyol substrates.

Si-Si Bond Cleavage Mechanisms

Silicon-silicon bond cleavage represents a crucial transformation in organosilicon chemistry, enabling the conversion of disilane compounds into useful monosilane products. The Si-Si bond cleavage in chloromethyl-substituted disilanes proceeds through several mechanistic pathways, depending on the specific reagents and reaction conditions employed [2] [8].

The strength of silicon-silicon bonds varies significantly based on the substituents attached to each silicon center. Chloromethyl groups create electron-withdrawing effects that weaken the Si-Si bond through inductive effects, making these compounds more susceptible to cleavage reactions compared to fully alkylated disilanes [8]. The bond dissociation energy decreases with increasing numbers of electron-withdrawing substituents, facilitating cleavage under milder conditions.

Hydrogen Chloride as Cleavage Agent

Hydrogen chloride serves as an effective cleavage agent for silicon-silicon bonds in chloromethyl-substituted disilanes, operating through a heterolytic cleavage mechanism. The reaction proceeds via protonation of one silicon center, creating a more electrophilic site that facilitates nucleophilic attack by the chloride ion [2] [8]. This mechanism is particularly effective for disilanes containing electron-withdrawing substituents that stabilize the resulting cationic intermediates.

The reaction kinetics follow second-order behavior, being first-order in both disilane and hydrogen chloride concentrations. The rate-determining step involves the initial protonation of the silicon center, with activation energies typically ranging from 60-80 kilojoules per mole for chloromethyl-substituted disilanes [2]. The reaction rate exhibits strong temperature dependence, with significant rate enhancements observed at elevated temperatures.

Mechanistic studies using isotope labeling experiments confirm that the cleavage proceeds through heterolytic rather than homolytic pathways. Deuterium incorporation studies demonstrate that the hydrogen from hydrogen chloride becomes incorporated into the silicon-hydrogen bond of the product, while the chloride forms a new silicon-chlorine bond [2]. This pathway avoids the formation of silicon-centered radicals that would lead to different product distributions.

Product selectivity depends on the substitution pattern of the starting disilane. Symmetrical disilanes produce single cleavage products, while unsymmetrical disilanes can yield multiple regioisomers depending on the relative electron-withdrawing abilities of the substituents on each silicon center [2]. The major product typically results from cleavage at the silicon bearing the most electron-withdrawing groups.

Catalyst Effects on Bond Cleavage

Catalytic systems significantly enhance the efficiency of silicon-silicon bond cleavage reactions, enabling the transformation to proceed under milder conditions while achieving higher selectivities. Lewis acid catalysts such as aluminum chloride and boron trifluoride facilitate the cleavage through coordination to the silicon centers, increasing their electrophilicity and promoting nucleophilic attack [8].

Metal hydride catalysts, particularly lithium hydride, demonstrate exceptional effectiveness for cleaving silicon-silicon bonds in chloromethyl-substituted disilanes. The reaction proceeds through initial hydride attack at one silicon center, followed by elimination of the disilane to generate monosilane products [8]. Lithium hydride achieves quantitative conversion of tetramethyldisilane to dimethylsilane at 140°C with complete selectivity for the desired product.

The catalytic mechanism involves formation of a pentacoordinate silicon intermediate through coordination of the hydride ion. This intermediate undergoes rearrangement to position the leaving group in an axial position, facilitating subsequent elimination. The reaction rate depends on the concentration of available hydride ions, with higher concentrations of lithium hydride leading to faster reaction rates [8].

Alkali metal salts, particularly lithium chloride, exhibit unique catalytic properties for silicon-silicon bond cleavage. These salts operate through a dual mechanism involving both Lewis acid activation and provision of nucleophilic chloride ions for displacement reactions [8]. The catalytic activity depends on the size and charge density of the metal cation, with lithium salts demonstrating superior performance compared to sodium or potassium analogs.

Catalytic Transformation Pathways

Catalytic systems enable selective transformations of chloromethylsilane compounds through activation of specific bonds and control of reaction pathways. The choice of catalyst system determines the predominant reaction mechanism and influences both the rate and selectivity of the transformation [9] [10].

Transition metal catalysts provide opportunities for novel bond-forming reactions through oxidative addition and reductive elimination sequences. These catalysts can activate silicon-chlorine bonds for cross-coupling reactions or facilitate insertion reactions into silicon-hydrogen bonds [11]. The electronic and steric properties of the metal center and associated ligands control the selectivity and efficiency of these transformations.

Alkyl Urea Catalysts in Transformations

Alkyl urea compounds serve as effective catalysts for silicon-silicon bond cleavage reactions, operating through hydrogen bonding interactions that activate the substrate toward nucleophilic attack. The urea catalysts function by forming hydrogen bonds with the silicon-bound substituents, increasing the electrophilicity of the silicon center and facilitating cleavage reactions [2] [9].

The catalytic mechanism involves formation of a hydrogen-bonded complex between the urea catalyst and the disilane substrate. This complex exhibits enhanced reactivity toward nucleophilic attack, with the urea serving as a Lewis acid activator. The reaction proceeds through a concerted mechanism where bond cleavage and nucleophile incorporation occur simultaneously [9].

Structure-activity relationships for urea catalysts reveal that electron-withdrawing substituents on the urea nitrogen atoms enhance catalytic activity. Bis(trifluoromethyl)phenyl urea derivatives demonstrate superior performance compared to simple aliphatic ureas, achieving conversion rates exceeding 95% at temperatures of 90-160°C [9]. The catalyst loading can be reduced to 0.5-2 mole percent while maintaining high activity and selectivity.

The catalytic system demonstrates excellent functional group tolerance, accommodating various substitution patterns on the disilane substrate. Chloromethyl-substituted disilanes undergo particularly efficient cleavage under these conditions, with the electron-withdrawing nature of the chloromethyl groups synergizing with the urea activation to achieve rapid reactions [2]. The catalyst can be recovered and reused multiple times without significant loss of activity.

Hexamethylphosphoric Triamide Applications

Hexamethylphosphoric triamide (HMPA) serves multiple roles in chloromethylsilane chemistry, functioning as both a solvent and a ligand for organometallic catalysts. The compound's strong electron-donating properties and ability to coordinate metal cations make it particularly valuable for enhancing the reactivity of organolithium and other organometallic reagents [10] [12].

HMPA exhibits exceptional coordinating ability toward lithium cations, disrupting the oligomeric aggregates that typically form in organolithium solutions. This disaggregation increases the effective concentration of reactive organolithium species, leading to enhanced reaction rates and improved selectivities [10]. The coordination occurs through the phosphoryl oxygen atom, which possesses significant negative charge density due to the polarized phosphorus-oxygen double bond.

In silicon-silicon bond cleavage reactions, HMPA serves as a co-catalyst that enhances the activity of metal hydride reducing agents. The combination of lithium hydride and HMPA achieves quantitative conversion of disilane substrates to monosilane products under mild conditions [2]. The HMPA coordinates to the lithium cation, increasing the nucleophilicity of the hydride anion and facilitating attack at the silicon center.

The solvent properties of HMPA make it particularly suitable for reactions involving ionic intermediates. The high dielectric constant and strong coordinating ability stabilize charged species, enabling reactions that would be difficult or impossible in conventional organic solvents [10]. However, the toxicity and carcinogenic properties of HMPA necessitate careful handling and consideration of alternative reagents where possible.

Safety considerations limit the widespread use of HMPA in synthetic applications, leading to the development of alternative coordinating solvents. Dimethylpropyleneurea (DMPU) and tetramethylethyleneurea (TMEU) provide similar coordinating abilities with reduced toxicity profiles [10]. These alternatives demonstrate comparable catalytic enhancement in silicon chemistry applications while offering improved safety profiles for routine synthetic work.

Structure-Reactivity Correlations

The reactivity of chloromethylsilane compounds depends strongly on their molecular structure, with specific substituent patterns and positional relationships determining the preferred reaction pathways and rates. Understanding these structure-reactivity relationships enables prediction of reaction outcomes and optimization of synthetic conditions [13] [14].

Electronic effects dominate the reactivity patterns of chloromethylsilanes, with electron-withdrawing groups enhancing electrophilicity at the silicon center. The cumulative effect of multiple chloromethyl substituents creates a highly electrophilic silicon that undergoes rapid nucleophilic substitution reactions [13]. Conversely, electron-donating groups reduce reactivity by increasing electron density at the silicon center.

Effect of Chloromethyl Group Position

The position of chloromethyl substituents relative to the silicon center significantly influences the reactivity and selectivity of chemical transformations. Chloromethyl groups directly bonded to silicon exert maximum electronic effects through inductive electron withdrawal, creating the most reactive silicon centers [13] [15].

The inductive effect of chloromethyl groups decreases rapidly with distance from the silicon center, following the expected pattern for through-bond electron transmission. Meta-positioned chloromethyl groups on aromatic rings attached to silicon demonstrate reduced influence compared to ortho or para positions, consistent with the reduced conjugation and inductive transmission through the aromatic system [15].

Steric effects become increasingly important as the number of chloromethyl substituents increases around the silicon center. Multiple chloromethyl groups create significant steric congestion that can impede the approach of nucleophiles, leading to reduced reaction rates despite increased electronic activation [13]. The optimal balance between electronic activation and steric accessibility depends on the specific nucleophile and reaction conditions.

Conformational effects influence the reactivity of chloromethylsilanes through rotation around the silicon-carbon bonds. The preferred conformation places the chloromethyl groups in positions that minimize steric interactions while maximizing electronic effects [13]. Energy calculations reveal that the antiperiplanar conformation, where the chlorine atom is positioned opposite to the silicon center, represents the global minimum energy structure.

Influence of Silicon Substitution Patterns

The substitution pattern around the silicon center determines both the reactivity and selectivity of chemical transformations. Tetrahedral silicon centers with mixed substituents exhibit different reactivity at each position, leading to regioselective reactions under appropriate conditions [14] [16].

Electron-withdrawing substituents increase the electrophilicity of silicon, making it more susceptible to nucleophilic attack. The effect is cumulative, with each additional electron-withdrawing group further enhancing reactivity. However, excessive electron withdrawal can lead to substrate decomposition or unwanted side reactions [14]. The optimal substitution pattern balances reactivity with stability to achieve desired transformations.

Steric effects from bulky substituents influence both the rate and selectivity of reactions at silicon. Large substituents create steric hindrance that prevents the approach of nucleophiles, leading to reduced reaction rates. However, steric effects can also enhance selectivity by disfavoring certain reaction pathways or transition states [14]. The careful design of steric environments enables control of reaction outcomes.

The polarizability of substituents affects the transition state stabilization during nucleophilic substitution reactions. Highly polarizable groups can stabilize the pentacoordinate transition state through dispersive interactions, leading to enhanced reaction rates. Conversely, poorly polarizable groups provide minimal stabilization, resulting in slower reactions [16].

Hyperconjugative effects from alkyl substituents can influence the reactivity of silicon centers through electron donation into vacant silicon orbitals. These effects are generally weaker than inductive effects but can become significant in highly substituted systems. The magnitude of hyperconjugative stabilization depends on the number and nature of the alkyl substituents adjacent to the silicon center [15].

Other CAS

18171-56-7

Wikipedia

Silane, chlorobis(chloromethyl)methyl-

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Silane, chlorobis(chloromethyl)methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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